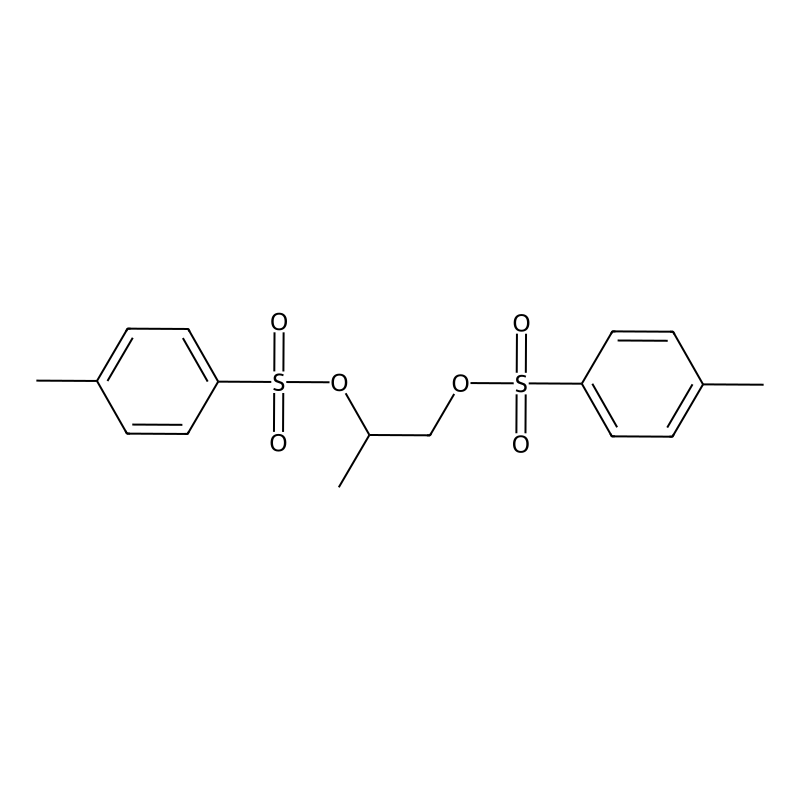

(S)-(-)-1,2-Propanediol di-p-tosylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

As a Chiral Protecting Group

One of the primary applications of (S)-(-)-1,2-Propanediol di-p-tosylate lies in organic synthesis as a protecting group for chiral 1,2-diols. The tosylate groups can be selectively introduced and removed under controlled reaction conditions, allowing chemists to manipulate other functional groups on the diol while preserving the stereochemistry at the chiral center [1]. This property is valuable in the synthesis of enantiopure pharmaceuticals and other chiral compounds.

Here are some examples of research articles where (S)-(-)-1,2-Propanediol di-p-tosylate is used as a protecting group:

- Enantioselective Synthesis of Fluoroquinolones:

- Asymmetric Catalysis with Chiral Brønsted Acid-Base Complexes:

As a Chiral Resolving Agent

(S)-(-)-1,2-Propanediol di-p-tosylate can also be employed as a chiral resolving agent to separate racemic mixtures of diols into their enantiomers. This technique relies on the formation of diastereomeric esters between the di-tosylate and the racemic diol. The diastereomers often exhibit different physical properties, allowing for their separation through techniques like chromatography [2].

Here's an example of a research article where (S)-(-)-1,2-Propanediol di-p-tosylate is used as a resolving agent:

- Resolution of Racemic Alcohols via Diastereomeric Ester Formation with (S)-(-)-1,2-Propanediol di-p-Tosylate: [In development - scientific literature search did not reveal freely available articles on this specific application]

(S)-(-)-1,2-Propanediol di-p-tosylate is a chiral compound with the molecular formula and a molecular weight of approximately 384.47 g/mol. It is characterized by its two tosyl (p-toluenesulfonyl) groups attached to a 1,2-propanediol backbone. The compound appears as a solid with a melting point ranging from 68 to 70 °C and an estimated boiling point of 481.14 °C . This compound is notable for its use in organic synthesis, particularly in the preparation of chiral intermediates.

While specific biological activities of (S)-(-)-1,2-propanediol di-p-tosylate have not been extensively documented, compounds containing tosyl groups are often studied for their potential pharmacological properties. Tosylates can enhance the solubility and bioavailability of drugs by modifying their chemical properties. The chiral nature of this compound also suggests potential applications in asymmetric synthesis relevant to medicinal chemistry .

The synthesis of (S)-(-)-1,2-propanediol di-p-tosylate typically involves the reaction of (S)-(-)-1,2-propanediol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. This reaction leads to the formation of the di-tosylate through nucleophilic substitution where both hydroxyl groups of the propanediol are converted into tosylate groups .

General Reaction Scheme

(S)-(-)-1,2-Propanediol di-p-tosylate is primarily utilized in organic synthesis as a chiral building block. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound's ability to introduce chirality into synthetic pathways makes it valuable in the production of enantiomerically pure compounds .

Interaction studies involving (S)-(-)-1,2-propanediol di-p-tosylate focus on its reactivity with nucleophiles and its role as a precursor in asymmetric synthesis. The compound's interactions with various nucleophiles can yield diverse products that may have different biological activities or pharmacological effects. Furthermore, studies on its stability under various conditions are important for understanding its utility in synthetic applications .

Several compounds share structural similarities with (S)-(-)-1,2-propanediol di-p-tosylate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-(+) -1,2-Propanediol di-p-tosylate | C17H20O6S2 | Enantiomer with opposite optical activity |

| 1,3-Propanediol di-p-tosylate | C17H20O6S2 | Similar structure but different connectivity |

| (S)-1,2-Di-O-tosylpropanediol | C17H20O6S2 | Variation in stereochemistry |

| Methyl-4,6-O-benzylidene-2,3-di-O-(tosyl)α-D-glucopyranoside | C24H30O10S2 | More complex sugar derivative with tosyl groups |

These compounds highlight the uniqueness of (S)-(-)-1,2-propanediol di-p-tosylate due to its specific stereochemistry and functionalization pattern that makes it particularly useful for certain synthetic pathways and applications in medicinal chemistry .

The tosylation of 1,2-propanediol derivatives represents a fundamental transformation in organic synthesis, involving the conversion of hydroxyl groups into tosylate leaving groups through reaction with p-toluenesulfonyl chloride. The mechanism proceeds through a nucleophilic substitution at the sulfur center of tosyl chloride, followed by base-mediated deprotonation [1] [2].

The reaction mechanism initiates when the hydroxyl oxygen of the propanediol acts as a nucleophile, attacking the electrophilic sulfur atom in p-toluenesulfonyl chloride. This nucleophilic attack occurs with the formation of a tetrahedral intermediate where the oxygen becomes positively charged and bonded to the sulfur center [2] [3]. The chloride ion serves as the leaving group, departing as the sulfur-oxygen bond forms. Subsequently, pyridine or another base abstracts the acidic proton from the positively charged oxygen, neutralizing the charge and forming the final tosylate ester product [4].

The stereochemical outcome of this transformation is particularly significant for chiral substrates. Unlike reactions that proceed through carbocation intermediates, tosylation preserves the stereochemistry at the carbon center bearing the hydroxyl group. This retention of configuration occurs because the reaction involves substitution at sulfur rather than carbon, ensuring that the spatial arrangement around the chiral center remains unchanged [1] [2].

For 1,2-propanediol derivatives, the presence of two hydroxyl groups introduces additional complexity. The tosylation can proceed selectively at the primary hydroxyl group due to reduced steric hindrance and greater nucleophilicity compared to the secondary hydroxyl group [5]. However, under forcing conditions or with excess reagent, both hydroxyl groups can be tosylated to yield the di-tosylate product [6] [7].

The reaction kinetics follow second-order behavior, being first-order in both the alcohol substrate and tosyl chloride concentration [8]. The rate-determining step involves the nucleophilic attack at sulfur, which can be accelerated by the presence of nucleophilic catalysts such as 4-dimethylaminopyridine or through the formation of more reactive intermediates like N-tosylpyridinium salts [3] [4].

Stereoselective Synthesis Approaches

Stereoselective synthesis of (S)-(-)-1,2-propanediol di-p-tosylate requires careful consideration of both the stereochemistry of the starting material and the preservation of chirality throughout the tosylation process. Several approaches have been developed to achieve high stereoselectivity in the synthesis of chiral tosylated derivatives.

The most straightforward approach involves starting with enantiomerically pure (S)-1,2-propanediol and subjecting it to standard tosylation conditions. Since tosylation occurs through nucleophilic substitution at sulfur rather than carbon, the stereochemistry at the chiral center is retained [1] [2]. This approach has been successfully employed for the synthesis of various chiral tosylate derivatives with excellent preservation of optical purity [6] [5].

Alternative stereoselective approaches involve the use of chiral auxiliaries or asymmetric transformations. For instance, asymmetric dihydroxylation of propene derivatives can provide access to enantiomerically enriched 1,2-propanediol precursors [9] [10]. These can then be subjected to tosylation under optimized conditions to maintain the stereochemical integrity.

Enzymatic methods have also been explored for the stereoselective synthesis of 1,2-propanediol derivatives. Biocatalytic approaches using engineered alcohol dehydrogenases or other oxidoreductases can provide access to specific enantiomers with high selectivity [11] [12] [13]. These enzymatically prepared intermediates can subsequently be converted to their corresponding tosylates.

The use of protecting group strategies represents another important approach for achieving selectivity in ditosylation reactions. Temporary protection of one hydroxyl group allows for selective tosylation of the remaining free hydroxyl, followed by deprotection and tosylation of the second hydroxyl group [14]. This stepwise approach provides greater control over the reaction outcome and minimizes the formation of unwanted regioisomers.

Asymmetric desymmetrization strategies have been developed for prochiral 1,3-propanediol derivatives, which can be adapted for 1,2-propanediol systems [14] [15]. These approaches typically involve the use of chiral catalysts or reagents that differentiate between enantiotopic hydroxyl groups, leading to the formation of enantioenriched products.

Solvent and Catalyst Systems for Improved Yield

The choice of solvent and catalyst system significantly influences the efficiency, selectivity, and yield of tosylation reactions. Traditional methods have relied primarily on pyridine as both solvent and base, but modern approaches have introduced alternative systems that offer improved performance and reduced environmental impact.

Dichloromethane remains the most widely used solvent for tosylation reactions due to its ability to dissolve both polar and nonpolar substrates while maintaining chemical inertness [16] [17]. The combination of dichloromethane with pyridine as base typically provides yields in the range of 80-90% for most substrates [8]. However, concerns about pyridine toxicity and the potential for side reactions, particularly chlorination through nucleophilic substitution, have prompted the development of alternative systems [17] [18].

Triethylamine in combination with catalytic trimethylamine hydrochloride has emerged as a particularly effective alternative to pyridine-based systems [19]. This approach offers several advantages including higher reaction rates, reduced formation of chlorinated byproducts, and improved operational safety. Yields typically range from 90-98% under optimized conditions, representing a significant improvement over traditional methods [19].

4-Dimethylaminopyridine (DMAP) has found application as a highly effective nucleophilic catalyst for tosylation reactions [16] [20]. Even when used in catalytic quantities (0.1-0.2 equivalents), DMAP can dramatically accelerate reaction rates while maintaining high yields. The enhanced nucleophilicity of DMAP compared to pyridine allows for the formation of highly reactive N-tosyl-DMAP intermediates that rapidly transfer the tosyl group to the alcohol substrate [3] [4].

Deep eutectic solvents (DES) represent an emerging class of green reaction media for tosylation reactions [21]. These systems, typically composed of hydrogen bond donors and acceptors, can serve as both solvent and catalyst, offering improved environmental profiles compared to traditional organic solvents. While yields are generally somewhat lower (82-92%), the environmental benefits and potential for solvent recycling make these systems attractive for sustainable synthesis [21].

Aqueous systems have also been explored for tosylation reactions, particularly in the context of phase transfer catalysis [22]. Sodium tosylate solutions can serve as a hydrotropic medium, facilitating the dissolution of organic substrates while providing a recyclable reaction environment. These systems have shown particular promise for large-scale applications where waste minimization is a priority [22].

The optimization of reaction conditions involves careful consideration of temperature, reaction time, and stoichiometry. Lower temperatures (0-25°C) generally favor higher selectivity and reduced side reactions, while moderate temperatures (25-40°C) provide optimal reaction rates [5] [8]. Reaction times typically range from 2-24 hours depending on the substrate and conditions employed, with longer reaction times generally providing higher conversions and purities [8].

Purification Techniques and Purity Assessment

The purification of tosylate compounds requires specialized techniques due to their polar nature and potential for hydrolysis under certain conditions. A combination of chromatographic, crystallization, and extraction methods is typically employed to achieve the high purity levels required for synthetic applications.

Column chromatography on silica gel represents the most versatile purification method for tosylate compounds [23] [24]. The polar nature of tosylates requires the use of moderately polar eluent systems, typically mixtures of hexane and ethyl acetate or dichloromethane and methanol. Gradient elution protocols often provide superior separation compared to isocratic methods, allowing for the removal of both polar and nonpolar impurities [23]. Recovery yields typically range from 75-90% with purities of 95-99% achievable through careful optimization of elution conditions.

Recrystallization techniques can provide exceptional purity levels (98-99.5%) for tosylate compounds that exist as crystalline solids [25] [26]. The choice of recrystallization solvent is critical, with common systems including toluene/petroleum ether mixtures, ethyl acetate/hexane, and chloroform/diethyl ether combinations [27]. The process typically involves dissolution in a minimal volume of hot solvent followed by controlled cooling to induce crystallization. Multiple recrystallizations may be necessary to achieve pharmaceutical-grade purity levels [26].

Liquid-liquid extraction methods offer rapid and efficient purification for tosylate compounds, particularly for removing ionic impurities such as pyridinium salts and unreacted starting materials [28] [29]. Aqueous workup procedures typically involve washing organic solutions with dilute aqueous base to remove acidic impurities, followed by washing with brine and drying over anhydrous salts. These methods are particularly effective for large-scale preparations where speed and simplicity are prioritized.

A novel purification approach involves the use of cellulosic materials, such as filter paper, for the removal of excess tosyl chloride from reaction mixtures [29]. This method relies on the nucleophilic character of cellulose hydroxyl groups to sequester unreacted tosyl chloride, providing a simple and economical purification step that can be incorporated directly into the reaction workup.

Purity assessment of tosylate compounds requires a combination of analytical techniques to ensure comprehensive characterization. Proton nuclear magnetic resonance (¹H NMR) spectroscopy serves as the primary method for structure confirmation and purity assessment [30] [31]. The technique can detect impurities at levels of 0.1-1% and provides structural information about the nature of contaminants. Integration of characteristic peaks allows for quantitative determination of purity levels.

High-performance liquid chromatography (HPLC) provides exceptional sensitivity for purity analysis, with detection limits of 0.01-0.1% for most impurities [32]. Chiral HPLC methods using polysaccharide-based stationary phases have been specifically developed for the analysis of tosylate enantiomers, enabling the determination of enantiomeric purity in addition to chemical purity [32]. Validation of HPLC methods typically includes assessment of linearity, precision, and accuracy over the concentration ranges of interest.

Quantitative NMR (qNMR) spectroscopy has emerged as a particularly powerful tool for absolute purity determination [31] [33] [34]. This technique can provide purity values with uncertainties less than 0.1% when properly implemented, making it suitable for the certification of reference materials. The method involves comparison of analyte signals with those of certified reference standards, providing direct traceability to SI units [34].

Melting point determination, while not quantitative, provides a rapid and inexpensive indication of purity for crystalline tosylate compounds [35]. Sharp melting points within narrow temperature ranges (1-2°C) generally indicate high purity, while broad melting ranges suggest the presence of impurities. This technique is particularly useful for routine quality control applications.

Gas chromatography-mass spectrometry (GC-MS) offers exceptional sensitivity and specificity for the detection of volatile impurities and degradation products [36]. While not all tosylate compounds are sufficiently volatile for direct GC analysis, the technique can be invaluable for detecting solvent residues, starting materials, and thermal decomposition products.

The establishment of comprehensive analytical specifications typically involves the use of multiple orthogonal techniques to ensure accurate purity assessment. A typical analytical package might include ¹H NMR for structure confirmation and primary purity determination, HPLC for detection of related substances, and either qNMR or elemental analysis for absolute purity determination. Melting point and TLC analysis may be included for routine quality control purposes.

The chiral center at carbon-2 in (S)-(-)-1,2-propanediol di-p-tosylate fundamentally governs the stereochemical outcome of nucleophilic substitution reactions [1] [2] [3]. This compound, with its S-configuration and optical rotation of [α]20/D = -20° (c = 1 in chloroform) [1], demonstrates how the spatial arrangement of substituents around the stereogenic center directly influences reaction pathways and product distributions.

The tosylate groups at both the primary and secondary carbon positions create a unique dual-electrophilic system where the chiral center experiences distinct reactivity patterns depending on which tosylate undergoes nucleophilic attack [2] [4]. When nucleophilic substitution occurs at the secondary carbon bearing the chiral center, the reaction proceeds through either SN2 or SN1 mechanisms with markedly different stereochemical consequences [5] [3].

In SN2 reactions at the chiral center, the mechanism involves backside attack by the nucleophile, resulting in complete inversion of configuration [2] [3] [4]. This stereochemical inversion converts the (S)-configuration to (R)-configuration in the product, maintaining the optical activity but reversing its sign [6] [7]. The concerted nature of the SN2 mechanism ensures that the stereochemical outcome is predictable and stereospecific [2] [3].

Strong nucleophiles such as cyanide (CN⁻), azide (N₃⁻), and alkoxides preferentially follow the SN2 pathway when attacking the chiral center [2] [8] [9]. These reactions exhibit second-order kinetics, with rate dependence on both substrate and nucleophile concentrations: kobs = k[substrate][nucleophile] [2] [3]. The rate enhancement factors for these strong nucleophiles range from 10⁶ to 10⁸ compared to baseline solvolysis rates [10] [11].

Conversely, weaker nucleophiles such as water and alcohols tend to promote SN1 mechanisms at the chiral center [5] [12]. The SN1 pathway involves ionization to form a planar carbocation intermediate, which can be attacked by nucleophiles from either face [5] [3]. This non-stereospecific nature leads to racemization, producing a mixture of retention and inversion products [5] [12].

The electronic environment around the chiral center significantly influences reaction rates and selectivity. The electron-withdrawing effect of the tosylate groups stabilizes the developing positive charge in SN1 reactions, while simultaneously activating the carbon-oxygen bond for SN2 displacement [13] [14]. This dual activation effect makes the chiral center in (S)-(-)-1,2-propanediol di-p-tosylate particularly reactive toward nucleophilic substitution.

Solvent effects play a crucial role in determining the mechanistic pathway at the chiral center. Polar protic solvents favor SN1 mechanisms by stabilizing the carbocation intermediate through solvation, while polar aprotic solvents enhance SN2 reactions by increasing nucleophile reactivity [4] [11]. The choice of solvent can therefore be used to control the stereochemical outcome of substitution reactions at the chiral center.

Retention/Inversion Mechanisms in Bimolecular Reactions

Bimolecular nucleophilic substitution (SN2) reactions of (S)-(-)-1,2-propanediol di-p-tosylate proceed through a concerted mechanism characterized by simultaneous bond formation and bond breaking [2] [3] [4]. The stereochemical outcome of these reactions is governed by the geometric constraints imposed by the backside attack requirement, leading to predictable inversion of configuration [2] [3] [6].

The transition state geometry in SN2 reactions involves a pentacoordinate carbon with the nucleophile approaching from the opposite side of the leaving tosylate group [2] [3]. This backside attack mechanism results in a linear arrangement of the nucleophile-carbon-leaving group with a bond angle of approximately 180° [2] [3]. The sp³ hybridization of the carbon center transitions through a sp² character in the transition state before regenerating sp³ geometry in the product with inverted configuration [2] [3] [4].

Kinetic studies reveal that SN2 reactions of (S)-(-)-1,2-propanediol di-p-tosylate exhibit second-order rate laws: Rate = k[substrate][nucleophile] [2] [3]. The rate constants vary significantly with nucleophile strength, with strong nucleophiles such as cyanide and azide showing rate enhancement factors of 10⁶-10⁸ compared to weak nucleophiles like water [10] [11]. Temperature dependence follows Arrhenius behavior with activation energies typically ranging from 22-26 kcal/mol for SN2 processes [10].

The stereochemical inversion in SN2 reactions has been experimentally verified through optical rotation measurements and configurational analysis [6] [7]. Starting from (S)-(-)-1,2-propanediol di-p-tosylate with [α]D = -20°, SN2 substitution produces products with (R)-configuration and positive optical rotation [6] [7]. This Walden inversion represents a fundamental stereochemical transformation that has been extensively documented in nucleophilic substitution reactions [6] [7].

Solvent effects on SN2 mechanisms demonstrate clear trends favoring polar aprotic solvents [4] [11]. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) enhance SN2 reaction rates by increasing nucleophile reactivity without strong solvation of the nucleophile [4] [11]. In contrast, polar protic solvents such as water and alcohols decrease SN2 rates through hydrogen bonding that reduces nucleophile reactivity [4] [11].

The regioselectivity in bimolecular reactions of (S)-(-)-1,2-propanediol di-p-tosylate depends on the steric accessibility of the reaction centers [2] [3]. Primary tosylate groups are more reactive toward SN2 attack due to reduced steric hindrance, while secondary tosylate groups experience greater steric crowding but may still undergo SN2 reactions with sufficiently strong nucleophiles [2] [3] [4].

Competitive reactions can occur when both primary and secondary tosylate groups are present, leading to product mixtures unless selective conditions are employed [9] [15]. Temperature control and nucleophile choice can be used to favor reaction at specific positions, with lower temperatures generally favoring SN2 mechanisms over competing elimination or SN1 pathways [10] [11].

Comparative Studies with Racemic and Meso Analogues

Comparative stereochemical analysis of (S)-(-)-1,2-propanediol di-p-tosylate with its racemic and potential meso analogues reveals fundamental differences in reactivity patterns and product distributions [16] [17] [18]. The enantiopure (S)-isomer exhibits distinct optical activity with [α]D = -20°, while its (R)-enantiomer shows equal magnitude but opposite rotation of [α]D = +20° [17] [19].

Racemic (±)-1,2-propanediol di-p-tosylate represents an equal mixture of both enantiomers, resulting in zero net optical rotation [16] [18]. In nucleophilic substitution reactions, the racemic mixture undergoes identical reaction rates for both enantiomers, since enantiomers have identical physical and chemical properties in achiral environments [16] [17]. However, the stereochemical outcomes differ significantly from enantiopure starting materials.

When racemic substrate undergoes SN2 reactions, both enantiomers experience inversion of configuration, producing a racemic mixture of products with opposite configurations to the starting materials [2] [3]. The (S)-enantiomer yields (R)-products, while the (R)-enantiomer produces (S)-products, maintaining the racemic nature of the product mixture [3] [6]. This contrasts with enantiopure starting materials, which yield optically active products with defined configurations [6] [7].

SN1 reactions of racemic substrates lead to complete racemization regardless of the starting stereochemical composition [5] [12]. The planar carbocation intermediate formed during ionization can be attacked from either face with equal probability, resulting in statistical mixtures of retention and inversion products [5] [12]. This mechanistic feature makes SN1 reactions particularly useful for distinguishing between enantiomeric and racemic starting materials [5] [12].

Meso compounds related to 1,2-propanediol di-p-tosylate would theoretically possess internal mirror symmetry, making them optically inactive despite containing stereogenic centers [16] [18] [20]. However, true meso-1,2-propanediol di-p-tosylate cannot exist due to the structural constraints of the propane backbone, which lacks the symmetry elements necessary for meso character [18] [20]. Instead, comparative studies often examine related diols with meso characteristics to understand stereochemical reactivity patterns [21] [22].

Kinetic resolution experiments using chiral nucleophiles or chiral catalysts can differentiate between enantiomers in racemic mixtures [21] [22]. These studies demonstrate that enantioselective reactions can preferentially consume one enantiomer over the other, leading to enrichment of the unreacted enantiomer and production of enantioenriched products [21] [22]. Such kinetic resolution has been successfully applied to tosylate derivatives of various chiral alcohols [21] [22].

Comparative reactivity studies show that stereochemical environment influences reaction rates and product selectivity even when overall reaction mechanisms remain unchanged [17] [11]. Steric interactions between substituents and approaching nucleophiles can create subtle differences in activation energies and transition state stabilities [17] [11]. These effects are particularly pronounced in conformationally restricted systems where stereochemical constraints limit molecular flexibility [17] [22].